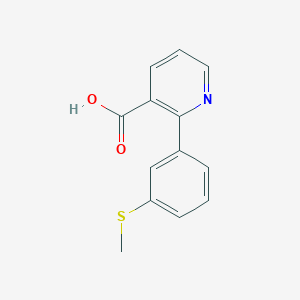

2-(3-Methylthiophenyl)nicotinic acid

説明

特性

IUPAC Name |

2-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-10-5-2-4-9(8-10)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEZBXPFBSBLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219384 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[3-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-11-7 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[3-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[3-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Catalytic Systems

Transesterification, a cornerstone in ester synthesis, involves the exchange of alkoxy groups between esters and alcohols. For 2-(3-methylthiophenyl)nicotinic acid, this method could be adapted by reacting methyl 2-(3-methylthiophenyl)nicotinate with a high-boiling alcohol (e.g., menthol) in the presence of sodium methoxide. The reaction proceeds via nucleophilic acyl substitution, where the alkoxide catalyst deprotonates the alcohol, generating a stronger nucleophile to attack the ester carbonyl.

Key Conditions :

Industrial Adaptations

The process described in US10654806B2 for menthyl nicotinate synthesis offers a template. By substituting methyl nicotinate with methyl 2-(3-methylthiophenyl)nicotinate, the reaction achieves high yields (83–87%) under solvent-free conditions. Excess menthol (1.5–2.0 molar ratio) drives equilibrium toward product formation, while vacuum distillation isolates the product from unreacted starting materials and terpenic residues. Activated carbon (0.3–1.2 wt%) during distillation enhances purity by adsorbing colored byproducts.

Hydrolysis of Nitrile Precursors

Alkaline Hydrolysis Pathway

The hydrolysis of 2-(3-methylthiophenyl)nicotinonitrile to the corresponding carboxylic acid follows mechanisms detailed in CN101851194B for nicotinamide synthesis. Using a mixed ethanol-water solvent system suppresses nicotinic acid formation (≤0.6% byproduct), ensuring high selectivity (>99.4%). Manganese dioxide catalyzes the reaction, which proceeds at 80–95°C for 6–8 hours.

Optimized Parameters :

Acidic Hydrolysis Limitations

While sulfuric acid hydrolysis is classical, it risks dehydrating alcohol components (e.g., menthol), leading to resinous byproducts. This method is less favorable for 2-(3-methylthiophenyl)nicotinic acid due to the acid sensitivity of the thiophenyl group.

Friedel-Crafts Acylation

Thiophene Functionalization

Friedel-Crafts acylation of 3-methylthiophene with nicotinoyl chloride offers a direct route. The reaction requires Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C to minimize polysubstitution.

Challenges :

-

Regioselectivity: Thiophene’s electron-rich C2/C5 positions compete, necessitating directing groups.

-

Byproducts: Diacylated products may form without careful stoichiometry control.

Purification and Industrial Scaling

Vacuum Distillation with Activated Carbon

Post-synthesis purification mirrors US10654806B2’s distillation protocol:

Solvent-Free Advantages

Both transesterification and distillation steps avoid volatile organic solvents, reducing ecological risks. Anhydrous conditions prevent hydrolysis of intermediates, a critical factor in maintaining yield.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions: 2-(3-Methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated derivatives of the original compound

科学的研究の応用

2-(3-Methylthiophenyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the development of materials with specific electronic or optical properties

作用機序

The mechanism of action of 2-(3-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include redox reactions, where the compound participates as an electron donor or acceptor, influencing cellular processes .

類似化合物との比較

6-(4-Methylthiophenyl)nicotinic Acid (BN-4024)

- Structure : The methylthiophenyl group is at the 6-position of the pyridine ring.

- Implications: Acidity/Solubility: The carboxylic acid group at the 3-position (vs. 2-position in the target compound) may alter ionization and solubility.

- Applications : Used in research as a reference compound for hyperphosphatemia studies, though efficacy data remain unspecified .

N-(Thiophen-2-yl)nicotinamide Derivatives

- Structure : Thiophenyl group linked via an amide bond instead of a direct thioether.

- Key Findings :

Functional Group Modifications

Niflumic Acid (2-[(3-Trifluoromethylphenyl)amino]nicotinic Acid)

- Structure: Trifluoromethylphenyl group attached via an amino linkage.

- Pharmacology :

- Acts as a calcium-activated chloride channel blocker.

- The electron-withdrawing trifluoromethyl group enhances binding affinity but may increase toxicity risks.

2-(4-Chloro-phenylamino)nicotinic Acid

- Structure: Chlorophenyl group with an amino linker.

- Properties: Chlorine’s electronegativity may improve membrane permeability but could reduce solubility. Unlike the thioether in the target compound, the amino linker introduces basicity, altering pH-dependent absorption .

Lipid-Modulating Effects

Nicotinic acid derivatives are known to modulate lipid profiles. For example:

- Nicotinic Acid : Increases HDL by 63% and reduces triglycerides by 26% via receptor-mediated mechanisms .

- 2-(3-Methylthiophenyl)nicotinic Acid : Predicted to share lipid-modulating effects, though the methylthio group may enhance receptor binding kinetics compared to unsubstituted analogs.

Comparative Data Table

| Compound Name | Substituent Position/Group | Key Pharmacological Findings | Clinical Applications |

|---|---|---|---|

| 2-(3-Methylthiophenyl)nicotinic acid | 2-position, methylthiophenyl | Predicted lipid modulation, antimicrobial potential | Research phase |

| 6-(4-Methylthiophenyl)nicotinic acid | 6-position, methylthiophenyl | Used in hyperphosphatemia studies | Preclinical research |

| Niflumic Acid | 2-position, trifluoromethylphenyl | Chloride channel blockade, anti-inflammatory | Approved for arthritis |

| Nicotinic Acid | Unsubstituted | HDL increase (63%), TG reduction (26%) | Hyperlipidemia, CKD management |

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methylthiophenyl)nicotinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a condensation reaction between nicotinic acid derivatives and substituted aromatic amines. For example, analogous compounds like 2-(2-Toluidino)nicotinic acid are synthesized by reacting nicotinic acid with 2-toluidine in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under reflux conditions. Purification via recrystallization ensures high purity . Optimizing reaction temperature and stoichiometry of reagents is critical to minimizing byproducts. For instance, in the synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, precise control of bromination and methoxylation steps directly affects yield .

Q. Which analytical techniques are most effective for characterizing 2-(3-Methylthiophenyl)nicotinic acid and verifying its structural integrity?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity for detecting molecular ions and fragmentation patterns, essential for confirming molecular weight and functional groups .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positions (e.g., methylthiophenyl group) and confirm aromatic ring substitution patterns .

- High-Performance Liquid Chromatography (HPLC): Validates purity and quantifies impurities, particularly for assessing recrystallization efficiency .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methylthio substitution) impact the biological activity and receptor binding of nicotinic acid derivatives?

Methodological Answer: Substituents like fluorine or methylthio groups alter electronic and steric properties, influencing binding affinity. For example:

- Fluorinated Derivatives: 2-(Difluoromethyl)-6-hydroxynicotinic acid exhibits enhanced selectivity for nicotinic acetylcholine receptors due to fluorine’s electronegativity and lipophilicity, improving membrane permeability .

- Methylthiophenyl Group: The sulfur atom in 2-(3-Methylthiophenyl)nicotinic acid may engage in hydrogen bonding or π-π interactions with biological targets, as seen in studies of similar thioether-containing compounds .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for 2-(3-Methylthiophenyl)nicotinic acid?

Methodological Answer:

- Pharmacokinetic Profiling: Assess bioavailability and metabolic stability using LC-MS to detect metabolites. For example, discrepancies in nicotinic acid derivatives often arise from rapid glucuronidation in vivo, which is absent in vitro .

- Species-Specific Metabolism: Compare metabolic pathways across models (e.g., murine vs. human hepatocytes) to identify interspecies variability .

- Target Engagement Studies: Use radioligand binding assays to confirm receptor occupancy in vivo, addressing potential off-target effects .

Q. What is the mechanistic basis for the oxidation of nicotinic acid derivatives under acidic conditions, and how does this inform stability studies?

Methodological Answer:

- Kinetic Studies: The oxidation of nicotinic acid by peroxomonosulfate in acidic media follows a second-order rate law, with protonated nicotinic acid as the reactive species. Rate constants (k) are pH-dependent, requiring controlled conditions to prevent degradation .

- Reactive Intermediate Trapping: Use quenching agents (e.g., sodium thiosulfate) to isolate intermediates and identify degradation pathways via LC-MS .

Key Considerations for Experimental Design

- Synthetic Optimization: Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the methylthiophenyl group during synthesis .

- Biological Assays: Include positive controls (e.g., niflumic acid, a structurally related nicotinic acid derivative) to benchmark receptor binding activity .

- Data Validation: Cross-reference NMR and LC-MS data with computational models (e.g., density functional theory) to predict electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。